3-Hexenyl phenylacetate, (3E)-

Regulatory Compliance Flavor Ingredient Status FEMA GRAS

3-Hexenyl phenylacetate, (3E)- (CAS 1824720-88-8), also referred to as trans-3-hexenyl phenylacetate or [(E)-hex-3-enyl] 2-phenylacetate, is a C₁₄H₁₈O₂ phenylacetate ester possessing an (E)-configured double bond at the 3-position of the hexenyl chain. This compound is the stereoisomeric counterpart of the commercially dominant (Z)-3-hexenyl phenylacetate (CAS 42436-07-7).

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 1824720-88-8
Cat. No. B12681078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexenyl phenylacetate, (3E)-
CAS1824720-88-8
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCC=CCCOC(=O)CC1=CC=CC=C1
InChIInChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3/b4-3+
InChIKeyFJKFIIYSBXHBCT-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3E-3-Hexenyl Phenylacetate CAS 1824720-88-8: Procurement-Grade Identity and Key Differentiators


3-Hexenyl phenylacetate, (3E)- (CAS 1824720-88-8), also referred to as trans-3-hexenyl phenylacetate or [(E)-hex-3-enyl] 2-phenylacetate, is a C₁₄H₁₈O₂ phenylacetate ester possessing an (E)-configured double bond at the 3-position of the hexenyl chain . This compound is the stereoisomeric counterpart of the commercially dominant (Z)-3-hexenyl phenylacetate (CAS 42436-07-7). While sharing an identical molecular formula and molecular weight (218.29 g/mol) with its (Z)-isomer, the (3E)-isomer differs fundamentally in its regulatory status, olfactory performance profile, natural occurrence, and physicochemical property set—distinctions that carry direct consequences for scientific procurement and application scoping [1].

Analytical reference standard for isomer-specific GC-MS quantification
May support isomer-specific mechanistic olfaction and structure-odor studies
Non-flavor/fragrance grade; exclusively for research and industrial intermediate use

Why 3-Hexenyl Phenylacetate Isomers Cannot Be Interchanged in Procurement


Despite their identical molecular formula and weight, the (3E)- and (3Z)-isomers of 3-hexenyl phenylacetate are not functionally interchangeable. The (3Z)-isomer (cis) is fully approved as a flavoring substance (FEMA 3633; JECFA 1016; EU FLAVIS 09.805) and is supported by a RIFM safety monograph for fragrance use, whereas the (3E)-isomer (trans) is explicitly categorized as “information only not used for fragrances or flavors” by authoritative industry databases and lacks any FEMA, JECFA, or FLAVIS designation [1]. Furthermore, the (3E)-isomer is “not found in nature,” in contrast to the (Z)-isomer which occurs in Mentha spp. [2]. These regulatory and sourcing disparities mean that substituting one isomer for the other—without verifying the specific CAS number and stereochemical identity—can lead to non-compliance in food-contact or fragrance applications, irreproducible sensory outcomes, and procurement of a material that lacks the safety clearances required for commercial formulation . The quantitative evidence below details where and by how much these two isomers diverge.

Risk Factor
(3E) Isomer
(3Z) Isomer
Regulatory Status
No FEMA, JECFA, or FLAVIS designations; not for flavor/fragrance use
Full multi-jurisdictional flavoring approvals; RIFM safety monograph
Natural Occurrence
Not found in nature
Confirmed in Mentha species
Fragrance Application
Explicitly not recommended for fragrance use; no performance data
Established fragrance tenacity and recommended use-level guidance

Quantitative Differentiation Evidence: 3E-3-Hexenyl Phenylacetate vs. Closest Analogs


Regulatory Clearance: FEMA/JECFA/Flavor Status – (3E) vs. (3Z) Isomer

The (3E)-isomer (CAS 1824720-88-8) holds zero flavor or fragrance regulatory approvals, whereas the (3Z)-isomer (CAS 42436-07-7) is fully cleared as a flavoring substance across multiple jurisdictions. Specifically, the (3Z)-isomer is assigned FEMA No. 3633, JECFA No. 1016, EU FLAVIS No. 09.805, and China GB No. S1016; the (3E)-isomer is listed as “FEMA: N/A,” “JECFA Food Flavoring: N/A,” and “DG SANTE Food Flavourings: N/A” [1]. The TGSC database further classifies the (3E)-isomer as “Category: information only not used for fragrances or flavors” with an explicit recommendation of “not for fragrance use” [2]. The (3Z)-isomer additionally carries a RIFM Monograph for safety, a status absent for the (3E)-isomer .

Regulatory Clearance
Head-to-head
(3E): FEMA N/A, JECFA N/A, EU FLAVIS N/A, RIFM Monograph No (3Z): FEMA 3633, JECFA 1016, FLAVIS 09.805, RIFM Monograph Yes
Regulatory context excludes (3E) from flavor/fragrance applications.
Source: regulatory database comparison
Regulatory Compliance Flavor Ingredient Status FEMA GRAS

Natural Occurrence: (3E) Isomer Is Absent from Nature, (3Z) Is Present in Mentha spp.

The (3E)-isomer is explicitly documented as “not found in nature” by the TGSC database, whereas the (3Z)-isomer is confirmed as “present in Mentha species” and is listed as a flavouring ingredient occurring in plant sources [1][2]. This binary distinction—natural presence versus complete absence—is critical for authenticity claims and “nature-identical” labeling.

Natural Occurrence
Head-to-head
(3E): Not found in nature (3Z): Present in Mentha spp.
Nature-identical procurement requires (3Z) context.
Source: TGSC Occurrence; HMDB/EAFUS
Natural Occurrence Authentication Nature-Identical

Boiling Point and Volatility: (3E) Isomer Exhibits ~3–5% Higher Atmospheric Boiling Point Than (3Z)

At atmospheric pressure (760 mmHg), the (3E)-isomer has an estimated boiling point of 309.57 °C, while the (3Z)-isomer has a reported boiling range of 292–297 °C (lit.) [1]. The (3E)-isomer's higher boiling point—approximately 12–17 °C above the (3Z)-isomer—together with its estimated vapor pressure of 0.000874–0.001000 mmHg at 25 °C, indicates marginally lower volatility [2]. For reference, the saturated analog hexyl phenylacetate (CAS 5421-17-0) boils at 264–265 °C (lit.) with a density of 0.97 g/mL, making the (3E)-isomer the least volatile of the three .

Boiling Point
Cross-study comparable
309.57 °C (3Z): 292–297 °C (lit.)
Higher boiling point alters distillation and headspace parameters.
(3E) value estimated; validate empirically
Physicochemical Properties Boiling Point Volatility

Fragrance Performance: (3Z) Isomer Demonstrates >8-Hour Blotter Tenacity at 1–10% Use Level; (3E) Not Recommended for Fragrance Use

The (3Z)-isomer (cis-3-hexenyl phenylacetate) is documented with a blotter tenacity exceeding 8 hours at a recommended fragrance use level of 1–10%, along with a flavor use level of 0.5–5 PPM, and is described as having a boosting effect in mint fragrances . In contrast, the TGSC entry for the (3E)-isomer explicitly states “Recommendation for (E)-3-hexen-1-yl phenyl acetate usage levels up to: not for fragrance use,” with no organoleptic description, tenacity data, or recommended use levels provided [1].

Fragrance Use
Head-to-head
(3E): Not for fragrance use, no tenacity data (3Z): Tenacity >8 h, use level 1–10%
Fragrance formulation procurement requires (3Z) performance profile.
TGSC Safety in Use; Bedoukian TDS
Fragrance Substantivity Tenacity Use Level

Stereochemical Purity Reference: Commercial (3Z) Specifications Require ≤2.0% (3E) Isomer, Defining the (3E) Isomer's Role as an Analytical Reference Standard

The Bedoukian commercial specification for cis-3-hexenyl phenylacetate (3Z) sets a minimum main isomer (cis) content of 98.0% and caps the secondary (trans) isomer at 0.1–2.0% . The (3E)-isomer, available at 95.00–100.00% assay and not Food Chemicals Codex listed, is therefore most appropriately procured as an analytical reference standard for quantifying the trans-isomer impurity in (Z)-isomer batches, or for isomer-specific mechanistic studies [1].

Isomer Purity Spec
Specification review
(3Z) commercial spec: trans isomer ≤2.0%; (3E) assay 95–100%, not FCC listed
(3E) serves as certified reference material for trans-isomer quantification.
Bedoukian spec; TGSC assay
Stereochemical Purity Reference Standard Isomer Specification

LogP and Water Solubility: (3E) and (3Z) Isomers Show Modest Lipophilicity Differences Relevant to Partitioning Behavior

The estimated logP (o/w) for the (3E)-isomer is 4.035, with a calculated water solubility of 7.167 mg/L at 25 °C [1]. The (3Z)-isomer has reported logP values ranging from 4.035 (est.) to 4.320 (Bedoukian EPI), with an estimated water solubility comparable to the (3E)-isomer [2]. The saturated analog hexyl phenylacetate exhibits a higher logKOW of 4.54 (EPI Suite) and a melting point of 52.39 °C, indicating that the presence and position of the double bond in the hexenyl chain modestly reduce lipophilicity [3]. The (3E)-isomer's estimated melting point of 51.15 °C suggests it may exist as a low-melting solid near room temperature, a physical state distinction from the liquid (3Z)-isomer [1].

logP & Water Solubility
Estimated
logP 4.035 (3Z) 4.035–4.320 7.167 mg/L at 25 °C
Slight lipophilicity shift vs (3Z); partitioning context dependent.
EPI Suite v4.11 estimates
Lipophilicity LogP Water Solubility

Procurement-Anchored Application Scenarios for 3E-3-Hexenyl Phenylacetate (CAS 1824720-88-8)


Analytical Reference Standard for GC-MS Isomer Quantification in (3Z)-3-Hexenyl Phenylacetate Batches

Given that commercial (3Z)-3-hexenyl phenylacetate specifications cap the trans-isomer impurity at ≤2.0%, the (3E)-isomer (CAS 1824720-88-8) at 95–100% assay serves as the definitive analytical reference standard for isomer-specific GC-MS calibration and batch-release testing . Its distinct Kovats retention index on both non-polar and polar columns enables unambiguous peak assignment in quality control chromatograms [1].

Isomer-Specific Mechanistic Studies in Olfaction and Structure–Odor Relationship Research

The (3E)-isomer's explicit exclusion from commercial fragrance use—combined with its distinct double-bond geometry—makes it a valuable probe molecule for studies investigating how stereochemical configuration at the 3-position modulates olfactory receptor activation [2]. Unlike the (3Z)-isomer, which elicits a floral, honey, green odor with documented tenacity, the (3E)-isomer has no published organoleptic profile, providing a clean baseline for comparative psychophysical testing.

Environmental Fate and Biodegradation Modeling Using EPI Suite-Estimated Parameters

The (3E)-isomer has a full suite of EPI Suite v4.11 estimated parameters including an atmospheric OH rate constant of 71.61 × 10⁻¹² cm³/molecule-sec, a half-life of 2.005 hours, and ready biodegradability prediction [3]. These data support its use as a model phenylacetate ester in environmental fate studies, particularly where comparison with the (3Z)-isomer's degradation kinetics is of interest.

Non-Food, Non-Fragrance Chemical Intermediates and Synthetic Chemistry Research

Because the (3E)-isomer is not Food Chemicals Codex listed and carries no FEMA/JECFA designation, it is positioned exclusively for research and industrial intermediate applications where food-grade compliance is not required [4]. Its ester functionality and (E)-configured double bond make it a suitable substrate for studies of stereospecific hydrolysis, oxidation, or transesterification reactions.

Application
Selection Property
Validation Focus
Analytical Reference Standard for Isomer Quantification
Distinct Kovats retention index on non-polar/polar columns; certified purity for calibration
GC-MS peak assignment and trans-isomer impurity quantification in (3Z) batches
Isomer-Specific Mechanistic Olfaction Studies
Unique double-bond geometry; absence of published odor profile
Olfactory receptor activation profiling; comparative psychophysical testing
Environmental Fate and Biodegradation Modeling
EPI Suite-estimated atmospheric OH rate constant and biodegradability prediction
Half-life and ready biodegradability endpoint review
Non-Food, Non-Fragrance Synthetic Chemistry Research
Ester functionality and (E)-configured double bond; no food-grade compliance required
Stereospecific hydrolysis, oxidation, or transesterification reaction studies
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